1-Naphthaldehyde
Overview
Description
1-Naphthaldehyde, also known as alpha-naphthaldehyde or naphthalene-1-carbaldehyde, is an organic compound with the molecular formula C11H8O. It is a member of the naphthaldehyde family, characterized by the presence of a formyl group attached to the first carbon of the naphthalene ring. This compound is a yellow liquid with a pungent odor and is used in various chemical syntheses and industrial applications .
Scientific Research Applications
1-Naphthaldehyde has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including single-crystalline homochiral porous metal-organic frameworks (MOFs) and naphthalene derivatives .
Biology: this compound is used in the study of enzyme-catalyzed reactions and as a probe in fluorescence studies due to its aromatic structure .
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceutical compounds, including antifungal and antibacterial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals .
Safety and Hazards
1-Naphthaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
1-Naphthaldehyde, also known as α-Naphthaldehyde, is a simple aldehyde that has been used in various chemical reactions . It’s important to note that the targets can vary depending on the specific context of its use, such as the type of reaction it’s involved in or the organisms it’s interacting with.
Mode of Action
This compound is primarily used as a reagent in chemical synthesis . It can participate in various reactions, including the synthesis of (S)-1-α-naphthyl-1-ethanol, N-(4-aryl)-N-(α-naphthyliden)amines, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, and naphthalene-1-carboxylic acid methyl ester . The mode of action of this compound largely depends on the specific chemical reaction it’s involved in.
Biochemical Pathways
It’s known that this compound can be used in the synthesis of single-crystalline homochiral porous metal-organic frameworks (mofs) . It’s also a starting material for the Canizzaro reaction to produce 1-Naphthoic acid and 1-Naphthalenemethanol .
Pharmacokinetics
It’s known that this compound is used in the metabolism of terbinafine, where it’s one of the metabolites .
Result of Action
The result of this compound’s action largely depends on the specific context of its use. In chemical synthesis, it can lead to the formation of various compounds, including (S)-1-α-naphthyl-1-ethanol, N-(4-aryl)-N-(α-naphthyliden)amines, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, and naphthalene-1-carboxylic acid methyl ester .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known to be air sensitive . Its solubility can also affect its action, as it’s soluble in ethanol, ether, acetone, benzene, but insoluble in water . These factors can influence the compound’s action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
1-Naphthaldehyde can participate in biochemical reactions involving enzymes and proteins. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction involves the nitrogen acting as a nucleophile in competition with oxygen .
Cellular Effects
Its derivatives have been used in the synthesis of phosphors for eco-energy lighting based LEDs
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with other molecules. For example, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Temporal Effects in Laboratory Settings
It is known that this compound is a liquid at room temperature with a density of 1.15 g/mL at 25 °C
Metabolic Pathways
This compound can be metabolized into several other compounds. For instance, it can be used in the Canizzaro reaction to produce 1-Naphthoic acid and 1-Naphthalenemethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthaldehyde can be synthesized through several methods. One common method involves the oxidation of 1-methylnaphthalene using chromyl chloride (CrO2Cl2) in carbon tetrachloride (CCl4). Another method includes the Vilsmeier-Haack reaction, where naphthalene is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic oxidation of 1-methylnaphthalene using air or oxygen in the presence of a catalyst such as vanadium pentoxide (V2O5). This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
1-Naphthaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to 1-naphthoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions .
Reduction: Reduction of this compound with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 1-naphthalenemethanol .
Substitution: this compound can undergo electrophilic aromatic substitution reactions. For example, it reacts with bromine (Br2) in the presence of a catalyst to form brominated derivatives .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Catalysts: Vanadium pentoxide, bromine
Major Products:
- 1-Naphthoic acid (oxidation)
- 1-Naphthalenemethanol (reduction)
- Brominated derivatives (substitution)
Comparison with Similar Compounds
1-Naphthaldehyde can be compared with other similar compounds such as 2-naphthaldehyde, benzaldehyde, and 1-naphthoic acid:
2-Naphthaldehyde:
- Similar structure but with the formyl group attached to the second carbon of the naphthalene ring.
- Exhibits different reactivity and physical properties due to the position of the formyl group .
Benzaldehyde:
- Contains a formyl group attached to a benzene ring.
- Simpler structure compared to this compound, leading to different chemical behavior .
1-Naphthoic Acid:
- Oxidized form of this compound with a carboxyl group instead of a formyl group.
- Different reactivity due to the presence of the carboxyl group .
Uniqueness of this compound:
- The position of the formyl group on the naphthalene ring imparts unique reactivity and physical properties.
- Versatile intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
naphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAINHDHICKHLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058775 | |
Record name | 1-Naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 1-Naphthaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19388 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
66-77-3, 30678-61-6 | |
Record name | 1-Naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalenecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030678616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenecarboxaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-naphthaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NAPHTHALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3I0B5F8SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.